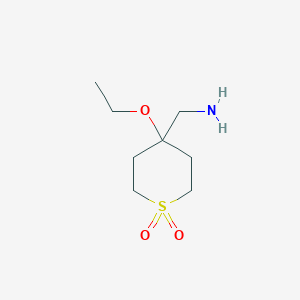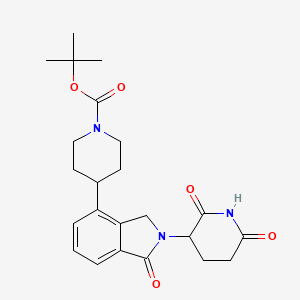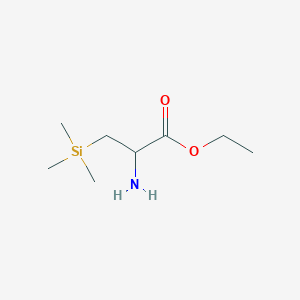![molecular formula C12H15ClN6O2 B13546860 5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine](/img/structure/B13546860.png)
5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine is a complex organic compound with the molecular formula C12H15ClN6O2. This compound features a triazole ring, a pyridine ring, and various functional groups, making it a versatile molecule in chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the pyridine ring. One common method involves the alkylation of 3(5)-nitro-1H-1,2,4-triazoles with butyl alcohols under acid-catalyzed conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine can undergo various chemical reactions, including:
Oxidation: The nitroamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the nitroamino group can yield amino derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroamino group can yield nitroso derivatives, while substitution of the chlorine atom can produce various substituted pyridines.
科学的研究の応用
5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine involves its interaction with specific molecular targets. The triazole and pyridine rings can bind to enzymes or receptors, modulating their activity. The nitroamino group can undergo redox reactions, influencing cellular processes .
類似化合物との比較
Similar Compounds
N-butyl-3(5)-nitro-1,2,4-triazoles: These compounds share the triazole ring and butyl group but lack the pyridine ring.
3-nitro-1,2,4-triazole-5-one (NTO): Similar in having a nitro group on the triazole ring but differs in the overall structure and functional groups.
Uniqueness
5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine is unique due to its combination of a triazole ring, a pyridine ring, and various functional groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it valuable in multiple fields of research and industry.
特性
分子式 |
C12H15ClN6O2 |
|---|---|
分子量 |
310.74 g/mol |
IUPAC名 |
N-[5-butyl-2-[(6-chloropyridin-3-yl)methyl]-1,2,4-triazol-3-yl]nitramide |
InChI |
InChI=1S/C12H15ClN6O2/c1-2-3-4-11-15-12(17-19(20)21)18(16-11)8-9-5-6-10(13)14-7-9/h5-7H,2-4,8H2,1H3,(H,15,16,17) |
InChIキー |
ODOJCFWIGJGTHI-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NN(C(=N1)N[N+](=O)[O-])CC2=CN=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B13546786.png)

![4-[1-(4-Fluorophenyl)pyrrolidin-3-yl]piperidinedihydrochloride](/img/structure/B13546798.png)
![[2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(1,5-dimethyl-1,2,4-triazol-3-yl)methanone;hydrochloride](/img/structure/B13546802.png)
![2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine](/img/structure/B13546807.png)

![[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13546825.png)

![Methyl1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylatehydrochloride](/img/structure/B13546843.png)
aminehydrochloride](/img/structure/B13546862.png)


![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine](/img/structure/B13546889.png)
